molecular formula C10H13ClN2O B13919223 2-Methyl-4-chloro-6-morpholino-pyridine

2-Methyl-4-chloro-6-morpholino-pyridine

Cat. No.: B13919223
M. Wt: 212.67 g/mol
InChI Key: BDEPAANZRUYLFE-UHFFFAOYSA-N
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Description

4-(4-Chloro-6-methyl-2-pyridinyl)morpholine is an organonitrogen heterocyclic compound It is characterized by the presence of a morpholine ring substituted with a 4-chloro-6-methyl-2-pyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chloro-6-methyl-2-pyridinyl)morpholine typically involves the reaction of 4-chloro-6-methyl-2-pyridine with morpholine under specific conditions. One common method is the nucleophilic substitution reaction where the chlorine atom on the pyridine ring is replaced by the morpholine group. This reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chloro-6-methyl-2-pyridinyl)morpholine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles.

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the pyridine ring or the morpholine ring.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium carbonate in solvents like DMF or acetonitrile.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran (THF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted morpholine derivatives, while oxidation can introduce hydroxyl or carbonyl groups.

Scientific Research Applications

4-(4-Chloro-6-methyl-2-pyridinyl)morpholine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory conditions.

    Materials Science: The compound can be used in the development of advanced materials with specific electronic or optical properties.

    Biological Research: It serves as a probe or ligand in studies involving enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of 4-(4-Chloro-6-methyl-2-pyridinyl)morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application, but it often involves inhibition or activation of key biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(5-Chloro-6-methyl-2-pyridinyl)morpholine
  • 4-(6-Chloro-4-methyl-2-pyridinyl)morpholine

Uniqueness

4-(4-Chloro-6-methyl-2-pyridinyl)morpholine is unique due to its specific substitution pattern, which can influence its reactivity and binding properties. This makes it a valuable compound for targeted applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C10H13ClN2O

Molecular Weight

212.67 g/mol

IUPAC Name

4-(4-chloro-6-methylpyridin-2-yl)morpholine

InChI

InChI=1S/C10H13ClN2O/c1-8-6-9(11)7-10(12-8)13-2-4-14-5-3-13/h6-7H,2-5H2,1H3

InChI Key

BDEPAANZRUYLFE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=N1)N2CCOCC2)Cl

Origin of Product

United States

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